molecular formula C12H17N3O4 B3046131 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1200497-73-9

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B3046131
CAS No.: 1200497-73-9
M. Wt: 267.28
InChI Key: FJPKYMPZOKJEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1200497-73-9) is a high-purity chemical building block supplied with a minimum purity of ≥98% . This compound belongs to the tetrahydropyrazolopyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatility in drug discovery. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group makes this molecule a key intermediate for the synthesis of more complex target molecules. The Boc group can be readily removed under mild acidic conditions to reveal a secondary amine, while the carboxylic acid allows for further derivatization through amide coupling or esterification reactions . Similar tetrahydropyrazolo heterocyclic compounds have demonstrated significant research value as core structures in developing potent inhibitors for various biological targets. Published research on analogous structures shows application in the development of Casein Kinase 1 (CK1) inhibitors and Bruton's Tyrosine Kinase (BTK) modulators , highlighting the potential of this chemotype in oncology and immunology research. Furthermore, related scaffolds have been explored as novel HIV-1 integrase inhibitors, underscoring their utility in antiviral drug discovery . Researchers can utilize this building block to create targeted libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Store this product sealed in a dry environment at 2-8°C . This product is for research and further manufacturing use only, not for direct human use.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-5-4-6-15-9(14)7-8(13-15)10(16)17/h7H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPKYMPZOKJEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133745
Record name 4-(1,1-Dimethylethyl) 6,7-dihydropyrazolo[1,5-a]pyrimidine-2,4(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200497-73-9
Record name 4-(1,1-Dimethylethyl) 6,7-dihydropyrazolo[1,5-a]pyrimidine-2,4(5H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200497-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) 6,7-dihydropyrazolo[1,5-a]pyrimidine-2,4(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hydrazine derivative with a β-ketoester can lead to the formation of the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyrimidine core.

    Substitution: The Boc group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group can be selectively removed under mild acidic conditions, revealing a reactive site that can participate in further chemical transformations. The pyrazolo[1,5-a]pyrimidine core can interact with various enzymes and receptors, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications Reference(s)
4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid Not provided C₁₂H₁₈N₄O₄ Boc (4), COOH (2) Synthetic intermediate; Boc protection N/A
5-(2-Furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid 1087712-61-5 C₁₁H₁₀F₃N₃O₃ CF₃ (7), 2-furyl (5), COOH (2) Discontinued; fluorinated substituents
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid Not provided C₉H₁₁F₂N₃O₂ CF₂H (7), CH₃ (5), COOH (2) Discontinued; metabolic stability focus
5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid 712319-11-4 C₁₀H₁₀F₅N₃O₂ CF₂CF₃ (7), CH₃ (5), COOH (2) High fluorine content; lipophilicity
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid 869948-09-4 C₈H₈F₃N₃O₂ CF₃ (7), COOH (2) Compact structure; potential API precursor
Atulliflaponum (INN) Not provided C₂₄H₂₇N₅O₃ Cyclohexane-carboxamide (N-linked) Bioactive molecule; enzyme inhibitor

Key Observations

Substituent Effects on Reactivity and Stability :

  • The Boc group in the target compound provides stability under basic conditions but is acid-labile, enabling selective deprotection . In contrast, trifluoromethyl (CF₃) and perfluoroethyl (CF₂CF₃) groups enhance metabolic stability and lipophilicity, critical for drug bioavailability .
  • Discontinued analogs (e.g., CAS 1087712-61-5) may face challenges in synthesis, stability, or efficacy, highlighting the Boc derivative’s utility as a stable intermediate .

Functionalization at the Carboxylic Acid Position :

  • Atulliflaponum replaces the carboxylic acid with a cyclohexane-carboxamide group, demonstrating how this position can be modified to enhance target binding or pharmacokinetics .

Research and Application Insights

  • Synthetic Utility : The Boc-protected compound is advantageous in multi-step syntheses, as seen in analogs like Atulliflaponum, where intermediates require protective groups to prevent unwanted side reactions .
  • Fluorinated Analogs : Compounds with CF₃ or CF₂CF₃ groups are prioritized in drug discovery for their electron-withdrawing effects, which improve oxidative stability and receptor affinity .
  • Discontinued Compounds : Derivatives like 7-(difluoromethyl)-5-methyl analogs (Ref: 10-F367943) may have been discontinued due to synthetic complexity or poor ADME (Absorption, Distribution, Metabolism, Excretion) profiles, underscoring the Boc derivative’s reliability .

Biological Activity

4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyrimidine ring fused with a pyrazole moiety. Its structure allows for various interactions with biological targets, making it suitable for drug development.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of tetrahydropyrazolo-pyrimidines exhibit selective antiproliferative activity against cancer cell lines. For instance, compounds similar to this compound have shown efficacy against tumors with specific genetic abnormalities, such as those involving FGFR pathways .

The biological activity of this compound is believed to stem from its ability to inhibit specific kinases involved in cell signaling pathways. Inhibition of these kinases can disrupt cancer cell proliferation and survival. The precise mechanism involves binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects. Compounds with similar structures have been evaluated as selective inhibitors of butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases like Alzheimer’s . The inhibition of BChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Data Tables

Activity Target Effect Reference
AntiproliferativeCancer cell linesSelective inhibition
BChE InhibitionNeurodegenerative diseasesCognitive enhancement

Case Studies

  • Anticancer Efficacy
    • A study demonstrated that derivatives of tetrahydropyrazolo[1,5-a]pyrimidines exhibited significant growth inhibition in various cancer cell lines. The most potent compounds showed IC50 values in the nanomolar range against melanoma and breast cancer cells.
  • Neuroprotective Potential
    • In a preclinical model of Alzheimer’s disease, compounds structurally related to this compound were shown to improve memory retention and reduce neuroinflammation by inhibiting BChE activity.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Protecting Group Strategy : The tert-butoxycarbonyl (Boc) group is acid-labile; ensure acidic conditions are avoided during synthesis. Use anhydrous solvents to prevent premature deprotection .
  • Cyclization Conditions : For the tetrahydropyrazolo[1,5-a]pyrimidine core, employ microwave-assisted synthesis to reduce reaction time and enhance regioselectivity. Temperatures between 80–120°C and catalysts like Pd(OAc)₂ may improve cyclization efficiency .
  • Purification : Use reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to isolate the product. Melting point analysis (e.g., 162–166°C for analogous Boc-protected compounds) can confirm purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.